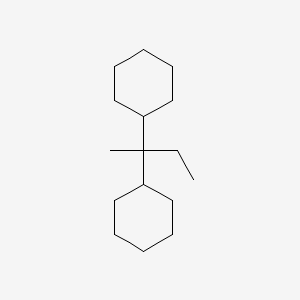
2,2-Dicyclohexylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a derivative of butane where two hydrogen atoms are replaced by cyclohexyl groups. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclohexylbutane typically involves the reaction of cyclohexylmagnesium bromide with butanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of dicyclohexylbutadiene. This method involves the use of a palladium catalyst under high pressure and temperature conditions to facilitate the hydrogenation process.
化学反应分析
Types of Reactions
2,2-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce cyclohexane derivatives.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine to introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexylbutane compounds.
科学研究应用
2,2-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 2,2-Dicyclohexylbutane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
2,2-Dicyclohexylbutane can be compared with other similar compounds such as:
2,3-Dicyclohexylbutane: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
Cyclohexylbutane: Lacks the second cyclohexyl group, resulting in different physical and chemical properties.
Dicyclohexylmethane: Contains a single methylene bridge between two cyclohexyl groups, differing in molecular structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
54890-02-7 |
|---|---|
分子式 |
C16H30 |
分子量 |
222.41 g/mol |
IUPAC 名称 |
2-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,3-13H2,1-2H3 |
InChI 键 |
AXABZNLJYTXFRF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


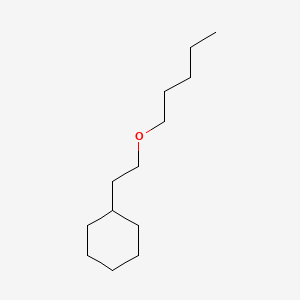
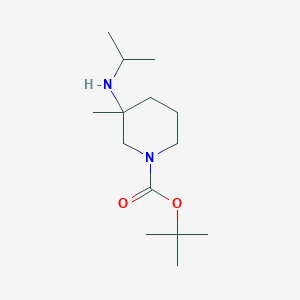
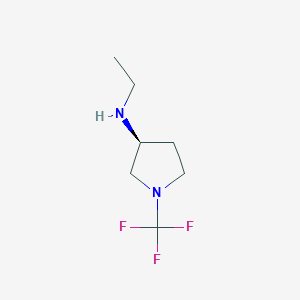
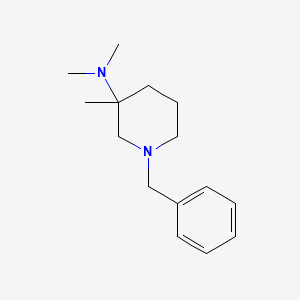
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)
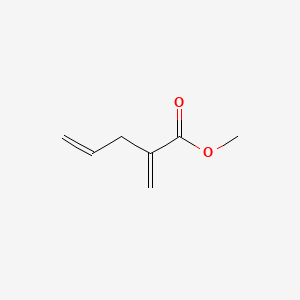
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)



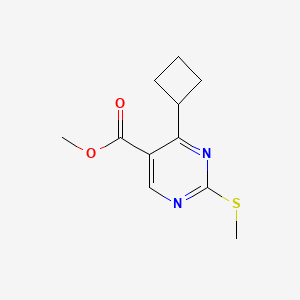
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)

